molecular formula C8H11NO2 B1313612 N-(4-Methoxybenzyl)hydroxylamine CAS No. 51307-59-6

N-(4-Methoxybenzyl)hydroxylamine

Cat. No. B1313612
CAS RN: 51307-59-6
M. Wt: 153.18 g/mol
InChI Key: CZPYPWDKUTWCHV-UHFFFAOYSA-N
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Description

“N-(4-Methoxybenzyl)hydroxylamine” is a chemical compound with the CAS Number: 51307-59-6 and a molecular weight of 153.18 . It has a linear formula of C8H11NO2 . The compound is typically stored in an inert atmosphere, under -20C, and is shipped in a cold pack . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for “N-(4-Methoxybenzyl)hydroxylamine” is 1S/C8H11NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-5,9-10H,6H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-(4-Methoxybenzyl)hydroxylamine” is a solid in physical form . It is stored in an inert atmosphere, under -20C . The compound has a molecular weight of 153.18 and a linear formula of C8H11NO2 .

Safety And Hazards

The compound has been classified as dangerous, with hazard statements H315-H319-H228 . These statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

While specific future directions for “N-(4-Methoxybenzyl)hydroxylamine” are not mentioned in the search results, the compound is available for purchase for research purposes . This suggests that it may continue to be used in various research and development activities.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-5,9-10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPYPWDKUTWCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447964
Record name N-(4-Methoxybenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzyl)hydroxylamine

CAS RN

51307-59-6
Record name N-(4-Methoxybenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
P Conti, G Roda, FFB Negra - Tetrahedron: Asymmetry, 2001 - Elsevier
CIP-AS (−)-2, a chiral amino acid structurally related to glutamic acid, behaves as a potent agonist at the ionotropic AMPA-kainate receptors and was previously prepared in low overall …
Number of citations: 11 www.sciencedirect.com
SE GLOYER - 1969 - search.proquest.com
A 11. of the base-catalysed nitrone rearranzonents produced a thermodymamic equilibrium of the isomeric nitrones; at equilibrium electron-donating para-substituents favored the …
Number of citations: 2 search.proquest.com
SM Canham, DJ France… - The Journal of organic …, 2013 - ACS Publications
This article describes synthetic studies that culminated in the first total synthesis of the Lycopodium alkaloid sieboldine A. During this study, a number of pinacol-terminated cationic …
Number of citations: 50 pubs.acs.org
J Seo, H Kim, CM Yoon, DC Ha, YD Gong - Tetrahedron, 2005 - Elsevier
A general method is reported for the parallel solid-phase synthesis of hydroxypiperazine derivatives based on the oxidation–Cope elimination of polymer-bound phenethylamine linker …
Number of citations: 8 www.sciencedirect.com
X Cong, QJ Liao, ZJ Yao - The Journal of Organic Chemistry, 2004 - ACS Publications
Starting from l-serine, the asymmetric synthesis of four diaminocyclitol derivatives as sugar-based glycosidase inhibitors has been achieved using ring-closing metathesis (RCM) as a …
Number of citations: 34 pubs.acs.org
DA Bilodeau - 2018 - ruor.uottawa.ca
Hydroamination reactions are very attractive to form new CN bonds, though broadly applicable synthetic methods do not exist. The hydroamination of unactivated alkenes is especially …
Number of citations: 3 ruor.uottawa.ca
P Singh, G Panda - RSC Advances, 2014 - pubs.rsc.org
We report easy access to carbohydrate derived diverse tricyclic skeletons which could be beneficial for exploring polyfunctionalized chiral alicycles. The key reaction to assemble a …
Number of citations: 8 pubs.rsc.org
CR Hesp - 2014 - ruor.uottawa.ca
Stereoselective hydroaminations of unactivated alkenes are rare as this represents a very challenging synthetic transformation. The most efficient examples occur in biased …
Number of citations: 3 ruor.uottawa.ca
AD Pearson, RM Williams, JL Wood, AJ Kennan… - 2013 - mountainscholar.org
Zetekitoxin AB is a toxin isolated from the Panamanian golden frog (Atelopus zeteki). The structure and activity of zetekitoxin AB was a mystery for 30 years until 2004 when it was …
Number of citations: 1 mountainscholar.org
RE Michael - 2013 - scholar.colorado.edu
This dissertation describes the development of new cascade reactions for the synthesis of quaternary carbons bearing additional proximal hindrance. The general reaction design …
Number of citations: 3 scholar.colorado.edu

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